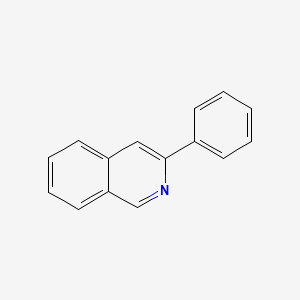
3-Phenylisoquinoline
Vue d'ensemble
Description
3-Phenylisoquinoline is a nitrogen-containing heterocyclic compound with a phenyl group attached to an isoquinoline ring. It has been the focus of extensive research due to its potential as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
Organic Light-Emitting Diode (OLED) Dopants
3-Phenylisoquinoline: is utilized as a ligand in the synthesis of various OLED dopants . OLED technology is widely used in display and lighting applications due to its advantages over traditional LED lights, such as higher brightness, faster response time, and flexibility. The compound’s role in developing OLED dopants is crucial for enhancing the color purity and efficiency of OLED devices.
Essential Oils Composition
This compound is a significant component in the essential oils obtained from the plant Ageratum conyzoides . Essential oils have various applications, including aromatherapy, pharmaceuticals, and as natural preservatives. The presence of 3-Phenylisoquinoline contributes to the biological activities of these oils.
Ligand for Complex Synthesis
3-Phenylisoquinoline: serves as a ligand in the synthesis of metal complexes . These complexes can have a range of applications, including catalysis in organic reactions, materials science, and as potential therapeutic agents.
Alkaloid Research
As part of the isoquinoline alkaloids family, 3-Phenylisoquinoline is studied for its occurrence, chemistry, and biological activity . Alkaloids are known for their pharmacological properties, and research into these compounds can lead to the development of new medications.
Pharmacological Applications
The structural motif of isoquinoline, which includes 3-Phenylisoquinoline , is essential in drug discovery . It is a scaffold for leads in drug discovery, playing a significant role in the development of new therapeutic agents.
Synthetic Organic Chemistry
3-Phenylisoquinoline: can be prepared by the Bradsher procedure, indicating its importance in synthetic organic chemistry . It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
Target of Action
3-Phenylisoquinoline is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It’s known that isoquinoline alkaloids, to which 3-phenylisoquinoline belongs, exert their effects through various mechanisms depending on their specific structures . For instance, some isoquinoline alkaloids have been found to exhibit phototoxic properties towards cancer cells .
Biochemical Pathways
For example, some isoquinoline alkaloids have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Result of Action
Isoquinoline alkaloids, in general, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Propriétés
IUPAC Name |
3-phenylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJOTRVJJWIIER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346097 | |
| Record name | 3-Phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisoquinoline | |
CAS RN |
37993-76-3 | |
| Record name | 3-Phenylisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 37993-76-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient methods for synthesizing 3-phenylisoquinoline derivatives?
A1: Several methods have been explored for synthesizing 3-phenylisoquinoline derivatives:
- Polyphosphoric Esters: Heating polyphosphoric esters with oximes derived from 3,4-diphenylbut-3-en-2-one derivatives produces 1-methyl-3-phenylisoquinoline derivatives in good yields []. This method is particularly effective for introducing chlorine, methyl, and methoxy substituents onto the aromatic ring [, ].
- Bradsher Procedure Modification: Modifying the Bradsher procedure for synthesizing 3-phenylisoquinoline (1) can yield 4-hydroxy-3-phenylisoquinoline (3) as a byproduct []. This modified approach offers a significantly improved method for preparing compound (3) [].
- Hydrogen Transfer in Iminocarbenes: Pyrolyzing 1-alkyl-4,5-diphenyltriazoles in a vapor phase results in nitrogen extrusion. The resulting iminocarbene undergoes both Wolff rearrangement and a unique 1,4-hydrogen transfer from the alkyl group, leading to the formation of 3-phenylisoquinolines [].
- Base-catalyzed Elimination from Reissert Compound Chlorohydrins: Treating Reissert compounds like 2-benzoyl-1-cyano-1,2-dihydroisoquinoline with hypochlorous acid forms chlorohydrins []. Base-catalyzed elimination of hydrogen chloride from these chlorohydrins offers routes to various rearranged products, including isochromenes and substituted 3-phenylisoquinolines [, ].
Q2: What is the molecular formula and weight of 3-phenylisoquinoline?
A2: The molecular formula of 3-phenylisoquinoline is C15H11N, and its molecular weight is 205.25 g/mol.
Q3: Are there any unique structural features observed in 3-phenylisoquinoline derivatives?
A3: Analysis of the crystal structure of 1-(4-chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone, a 1-substituted-3-phenylisoquinoline, reveals four independent molecules within the asymmetric unit []. While these molecules share similar C—S—C angles, variations are observed in the dihedral angles between the 3-phenyl substituent and the isoquinoline fused-ring system [].
Q4: Can 3-phenylisoquinoline derivatives be used for biological applications?
A5: A cyclometalated iridium(III) complex incorporating 3-phenylisoquinoline and 2-(2-hydroxyphenyl)imidazo[4,5-f]1,10-phenanthroline (HPIP) has been investigated for its potential as a mitochondria-specific phosphorescent probe in living cells []. This complex exhibits selective accumulation in mitochondria and good photostability, highlighting its potential for studying mitochondrial morphology and function [].
Q5: What are the potential applications of 3-phenylisoquinoline derivatives in organic synthesis?
A6: 3-Phenylisoquinoline-1(2H)-thione can undergo efficient S-alkylation reactions to produce a diverse range of thioethers []. This reaction proceeds under mild conditions and offers high yields, making it a valuable tool for incorporating the 3-phenylisoquinoline scaffold into more complex structures.
Q6: Has 3-phenylisoquinoline been used in heterogeneous catalysis?
A7: A copper catalyst immobilized on a modified lignosulfonate support, derived from phenylaldehyde condensation with sodium lignosulfonate, demonstrates remarkable catalytic activity in synthesizing nitrogen-containing heterocycles []. This catalyst efficiently facilitates the synthesis of tricyclic indoles, 2-arylpyridines, aminonaphthalenes, and notably, 3-phenylisoquinolines []. This approach offers a sustainable and recyclable catalytic system for producing 3-phenylisoquinoline and other valuable heterocyclic compounds.
Q7: How do structural modifications of 3-phenylisoquinoline derivatives influence their biological activity?
A8: Research on 4-organoseleno-isoquinoline derivatives, designed as cerebral monoamine oxidase B inhibitors, has unveiled the impact of substituents on the selenium-bonded aromatic ring on their interaction with sulfhydryl-containing enzymes []. Derivatives with fluoro, chloro, or trifluoromethyl substitutions exhibit inhibitory effects on δ-aminolevulinate dehydratase (δ-ALA-D) and Na+, K+-ATPase activities []. This inhibition is attributed to the electronic effects of these substituents and their potential to interact with sulfhydryl groups in the enzymes. These findings underscore the significance of structure-activity relationships in modulating the biological activity of 3-phenylisoquinoline derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



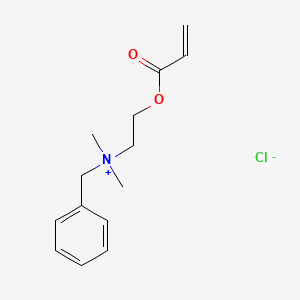


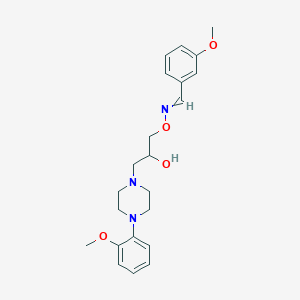

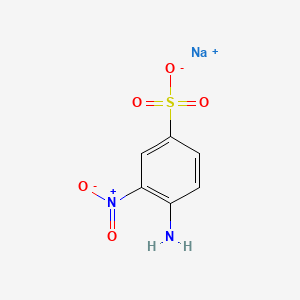

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-methoxyphenyl)-3-oxobutyramide]](/img/structure/B1583502.png)
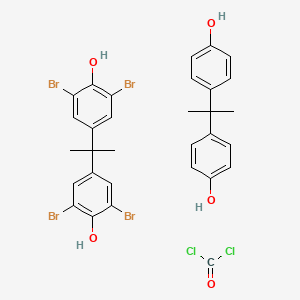
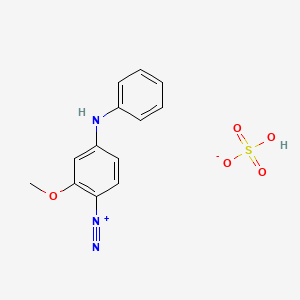

![Tris[4-(diethylamino)phenyl]amine](/img/structure/B1583506.png)
![1,3-Diiminobenz[f]isoindoline](/img/structure/B1583507.png)
